molecular formula C20H15F3N2O2 B3141110 N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide CAS No. 478078-23-8

N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide

Cat. No. B3141110
CAS RN: 478078-23-8
M. Wt: 372.3 g/mol
InChI Key: UFKSEFGSSKDGAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for “N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide” is not specified, compounds with similar structures have been synthesized using various methods. For instance, 4-(trifluoromethyl)benzyl chloride has been reported to undergo electrochemical reduction . Another compound, 4-(trifluoromethyl)benzyl bromide, is used in the synthesis of 1-(substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in experimental and theoretical studies focusing on functionalization reactions. For instance, 1H-pyrazole-3-carboxylic acid was converted into corresponding carboxamides through reactions with various compounds, showcasing the adaptability of such structures in chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005).

Biological and Enzymatic Activity

  • Compounds like N-benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides, which are structurally similar, have been designed to inhibit certain enzymes, such as co-activator associated arginine methyltransferase 1 (CARM1). This illustrates the potential of these compounds in biochemical research and drug development (Allan et al., 2009).

Antimicrobial Properties

  • Homologous compounds have been explored for their antimicrobial properties. For instance, N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides demonstrated potential as antimicrobial agents and enzyme inhibitors, showing moderate inhibition of acetylcholinesterase and butyrylcholinesterase (Krátký et al., 2020).

Optical and Electronic Properties

  • The optical and electronic properties of similar compounds, like 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, have been studied, indicating their utility in the field of materials science. This includes investigations into their nonlinear optical (NLO) properties and electronic structures (Pandey, Mishra, & Singh, 2020).

properties

IUPAC Name

N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O2/c21-20(22,23)16-8-4-7-14(9-16)18(26)15-10-17(24-12-15)19(27)25-11-13-5-2-1-3-6-13/h1-10,12,24H,11H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKSEFGSSKDGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC(=CN2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301150055
Record name N-(Phenylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

478078-23-8
Record name N-(Phenylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478078-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Phenylmethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301150055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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